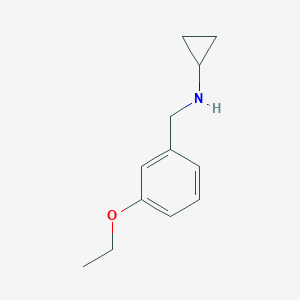

N-(3-ethoxybenzyl)cyclopropanamine

描述

N-(3-ethoxybenzyl)cyclopropanamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is known for its unique structure, which includes a cyclopropane ring attached to an ethoxybenzyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)cyclopropanamine typically involves the reaction of 3-ethoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3-ethoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted benzyl derivatives.

科学研究应用

Organic Synthesis

N-(3-ethoxybenzyl)cyclopropanamine serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure makes it valuable in developing new synthetic pathways.

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.

- Antifungal Activity : Preliminary studies suggest efficacy against certain fungal pathogens.

Medicinal Chemistry

This compound is being studied for its therapeutic potential in drug development. Its ability to interact with biological targets may lead to the discovery of new pharmaceuticals aimed at treating various conditions.

- Pharmacological Studies : Initial findings suggest that the compound may act on specific receptors or enzymes, modulating their activities and leading to desired biological responses .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers tested various concentrations against a panel of bacterial and fungal strains. Results showed significant inhibition at higher concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

A research team focused on developing derivatives of this compound as selective agonists for the 5-HT2C receptor. The study involved synthesizing several analogs and assessing their binding affinity and efficacy in vitro. Some derivatives exhibited promising results, indicating their potential for further development into therapeutic agents targeting mood disorders .

作用机制

The mechanism of action of N-(3-ethoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

相似化合物的比较

Similar Compounds

- N-(3-methoxybenzyl)cyclopropanamine

- N-(3-ethoxyphenyl)cyclopropanamine

- N-(3-ethoxybenzyl)cyclopropylamine

Uniqueness

N-(3-ethoxybenz

生物活性

N-(3-Ethoxybenzyl)cyclopropanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to an ethoxybenzyl group. Its chemical formula is , and it is often studied in its hydrochloride form for enhanced solubility and stability in biological assays.

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including:

- Receptors : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzymes : It has been suggested that this compound can modulate enzyme activity, potentially impacting metabolic pathways relevant to disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Preliminary studies have shown effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Recent investigations have focused on the compound's anticancer potential. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, particularly those expressing mutant forms of key signaling proteins such as PI3K. The compound was found to induce apoptosis through mechanisms involving the activation of caspases and the production of reactive oxygen species (ROS) .

Case Studies

- In Vitro Studies : A study evaluating the effects of this compound on MCF7 breast cancer cells showed significant inhibition of cell growth at concentrations ranging from 125 to 250 nM. The compound triggered PARP1 cleavage and ROS production, leading to cell death through apoptosis .

- In Vivo Studies : In animal models, particularly using colorectal tumor models, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. These findings suggest that the compound may have therapeutic potential in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Methylbenzyl)cyclopropanamine | Methyl group may alter biological activity | |

| N-[(4-Ethoxyphenyl)methyl]cyclopropanamine | Different phenyl substitution; distinct pharmacological properties | |

| N-(3-Phenyl)cyclopropanamine | Lacks ethoxy group; focuses on phenyl substituent effects |

This compound stands out due to its ethoxy substitution, which may confer unique solubility and reactivity properties compared to other cyclopropanamines.

常见问题

Q. What are the most effective synthetic routes for N-(3-ethoxybenzyl)cyclopropanamine, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The compound can be synthesized via nucleophilic substitution between cyclopropanamine and 3-ethoxybenzyl halides. A base like potassium carbonate or sodium hydroxide is typically used to deprotonate the amine, enhancing reactivity. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction efficiency.

- Catalytic systems : Heterogeneous catalysts (e.g., Pt-based catalysts in hydrogenation steps) reduce byproducts .

Advanced approaches involve continuous flow reactors to improve reproducibility and scalability, as demonstrated in biocatalytic cascades for analogous amines .

Q. How can discrepancies in spectroscopic data (e.g., NMR, GC-FID) for this compound derivatives be resolved?

Advanced Research Focus

Contradictions in spectroscopic results often arise from impurities or stereochemical variations. Methodological strategies include:

- Multi-technique validation : Cross-referencing GC-FID (e.g., retention time matching with standards ), NMR (e.g., DEPT-135 for carbon hybridization), and high-resolution mass spectrometry.

- Crystallographic analysis : Single-crystal X-ray diffraction (as in related N-ethoxybenzyl amines) resolves ambiguities in molecular geometry and confirms substituent positioning .

- Dynamic NMR : Detects conformational exchange in solution-phase structures.

Q. What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Focus

- Molecular docking : Used to simulate interactions with target proteins (e.g., amyloid-beta aggregates ). Software like AutoDock Vina assesses binding affinities.

- QSAR modeling : Correlates structural descriptors (e.g., LogP, topological polar surface area) with activity data from analogs.

- Collision cross-section (CCS) prediction : Ion mobility-mass spectrometry (IM-MS) models predict CCS values for adducts, aiding in metabolite identification .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

Advanced Research Focus

Crystal lattice parameters (e.g., space group, unit cell dimensions) determine solubility and stability. For example:

- Hydrogen-bonding networks : In analogs like compound 5b (P1 space group), intermolecular H-bonds enhance thermal stability .

- Packing density : Lower void volumes (e.g., 1078.9 ų in 5b vs. 2056.2 ų in 5f ) correlate with higher melting points .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in aromatic substituents).

Q. What experimental precautions are critical when handling this compound in proteomics studies?

Basic Research Focus

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation.

- Handling : Use gloveboxes or fume hoods to avoid moisture absorption, which can hydrolyze the cyclopropane ring.

- Analytical validation : Confirm purity via HPLC-UV (≥95%) before biological assays to mitigate off-target effects .

Q. How do structural modifications (e.g., ethoxy vs. methyl substituents) impact the pharmacological profile of this compound?

Advanced Research Focus

- Ethoxy group : Enhances lipophilicity (LogP +0.5 vs. methyl), improving blood-brain barrier penetration in CNS-targeted analogs .

- Cyclopropane ring : Increases metabolic stability by resisting cytochrome P450 oxidation compared to open-chain amines .

- Comparative assays : Test derivatives against reference compounds (e.g., donepezil for acetylcholinesterase inhibition) to quantify potency shifts .

Q. What strategies address low yields in the hydrogenation step of this compound synthesis?

Advanced Research Focus

- Catalyst screening : Pt/C or Pd/C at 50–100 psi H₂ pressure optimizes imine reduction .

- Additives : Triethylamine or acetic acid mitigates catalyst poisoning by adsorbing impurities.

- In-situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of H₂ flow .

Q. How can researchers validate the absence of toxic byproducts in this compound batches?

Basic Research Focus

- LC-MS/MS : Detects trace impurities (e.g., residual solvents, halogenated byproducts) at ppm levels.

- Ames test : Screens for mutagenicity in bacterial reverse mutation assays.

- Elemental analysis : Confirms stoichiometric purity (C, H, N within ±0.3% of theoretical) .

Q. What role does the cyclopropane ring play in the compound’s stability under physiological conditions?

Advanced Research Focus

- Ring strain : The 60° bond angles in cyclopropane increase reactivity, but conjugation with the benzyl group stabilizes the molecule.

- Metabolic studies : Radiolabeled analogs (e.g., ¹⁴C-cyclopropane) track degradation pathways in hepatocyte models .

- pH stability : The amine protonation state (pKa ~9.5) influences solubility and degradation rates in buffers .

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled for this compound?

Advanced Research Focus

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution to explain efficacy gaps.

- Metabolite identification : Use HR-MS/MS to detect active or inhibitory metabolites in plasma .

- Dose-response recalibration : Adjust in vitro concentrations to match achievable in vivo plasma levels.

属性

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQXHZGQVICPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405984 | |

| Record name | N-(3-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892578-19-7 | |

| Record name | N-(3-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。